molecular formula C24H20N2O5 B11636368 3-hydroxy-1-(2-methylbenzyl)-3-[2-(4-nitrophenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one

3-hydroxy-1-(2-methylbenzyl)-3-[2-(4-nitrophenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one

Cat. No.: B11636368
M. Wt: 416.4 g/mol
InChI Key: SWKHIBRWEQKGHD-UHFFFAOYSA-N
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Description

3-hydroxy-1-(2-methylbenzyl)-3-[2-(4-nitrophenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one is a complex organic compound with potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. This compound features a unique structure that includes an indole core, a hydroxy group, and nitrophenyl and methylbenzyl substituents, which contribute to its diverse chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-hydroxy-1-(2-methylbenzyl)-3-[2-(4-nitrophenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions.

    Introduction of the Hydroxy Group: The hydroxy group can be introduced via hydroxylation reactions, often using reagents like hydrogen peroxide or osmium tetroxide.

    Attachment of the Methylbenzyl Group: This step can be achieved through Friedel-Crafts alkylation, where the indole reacts with 2-methylbenzyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

    Addition of the Nitrophenyl Group: The nitrophenyl group can be introduced through a nucleophilic aromatic substitution reaction, where the indole derivative reacts with 4-nitrobenzyl bromide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group can undergo oxidation to form a ketone or aldehyde, using reagents like pyridinium chlorochromate (PCC) or Jones reagent.

    Reduction: The nitro group can be reduced to an amine using hydrogenation with palladium on carbon (Pd/C) or other reducing agents like tin(II) chloride.

    Substitution: The compound can undergo various substitution reactions, such as nucleophilic substitution at the nitrophenyl group or electrophilic substitution at the indole ring.

Common Reagents and Conditions

    Oxidation: PCC, Jones reagent, or potassium permanganate.

    Reduction: Hydrogenation with Pd/C, tin(II) chloride, or lithium aluminum hydride.

    Substitution: Halogenated reagents for nucleophilic substitution, Lewis acids for electrophilic substitution.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines.

    Substitution: Various substituted indole derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.

Biology

In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties. These activities can be explored through in vitro and in vivo studies.

Medicine

In medicinal chemistry, this compound could serve as a lead compound for the development of new drugs. Its structural features may allow it to interact with specific biological targets, making it a candidate for drug discovery programs.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-hydroxy-1-(2-methylbenzyl)-3-[2-(4-nitrophenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one would depend on its specific application. For instance, if used as a drug, it might interact with enzymes or receptors in the body, modulating their activity. The hydroxy and nitrophenyl groups could play crucial roles in binding to these targets, while the indole core might facilitate membrane permeability.

Comparison with Similar Compounds

Similar Compounds

    3-hydroxy-1-benzyl-3-[2-(4-nitrophenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one: Similar structure but lacks the methyl group on the benzyl ring.

    3-hydroxy-1-(2-methylbenzyl)-3-[2-(4-aminophenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one: Similar structure but with an amino group instead of a nitro group.

Uniqueness

The presence of both the hydroxy group and the nitrophenyl group in 3-hydroxy-1-(2-methylbenzyl)-3-[2-(4-nitrophenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one makes it unique compared to its analogs

Properties

Molecular Formula

C24H20N2O5

Molecular Weight

416.4 g/mol

IUPAC Name

3-hydroxy-1-[(2-methylphenyl)methyl]-3-[2-(4-nitrophenyl)-2-oxoethyl]indol-2-one

InChI

InChI=1S/C24H20N2O5/c1-16-6-2-3-7-18(16)15-25-21-9-5-4-8-20(21)24(29,23(25)28)14-22(27)17-10-12-19(13-11-17)26(30)31/h2-13,29H,14-15H2,1H3

InChI Key

SWKHIBRWEQKGHD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1CN2C3=CC=CC=C3C(C2=O)(CC(=O)C4=CC=C(C=C4)[N+](=O)[O-])O

Origin of Product

United States

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